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molecular formula C13H14O4 B8592999 Methyl 4-allyl-2-formyl-6-methoxybenzoate

Methyl 4-allyl-2-formyl-6-methoxybenzoate

Cat. No. B8592999
M. Wt: 234.25 g/mol
InChI Key: QIFYTIOZFACVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673920B2

Procedure details

To a flask containing 5-allyl-2-hydroxy-3-methoxybenzaldehyde (5.0 g, 26.0 mmol) and N-phenyl-trifluoromethanesulfonimide was added DCM (75 mL). The flask was placed at 0° C. and treated with Et3N (4 mL) and stirred for 2 days at room temp. The mixture was diluted with dichloromethane and washed with 1N HCl, saturated sodium bicarbonate solution, and brine, then dried (Na2SO4) and concentrated. The residue in a flask was treated with dppf (0.18 g, 0.45 mmol), PdOAc2 (0.1 g, 0.44 mmol), and Et3N (8 mL, 56 mmol) followed by addition of DMF (45 mL) and MeOH (30 mL). The reaction mixture was then degassed and purged with CO 3 times and stirred under CO for 6 h at 70° C. When LC indicated consumption of starting material, the solution was concentrated to dryness. The organic residue was purified by MPLC (hexanes/EtOAc=1/0.2) to provide methyl 4-allyl-2-formyl-6-methoxybenzoate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
8 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.18 g
Type
catalyst
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:5]=[C:6]([O:13][CH3:14])[C:7](O)=[C:8]([CH:11]=1)[CH:9]=[O:10])[CH:2]=[CH2:3].C1C=CC(N(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O)=CC=1.CCN(CC)CC.CN([CH:46]=[O:47])C.[CH3:48][OH:49]>ClCCl.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[CH2:1]([C:4]1[CH:5]=[C:6]([O:13][CH3:14])[C:7]([C:48]([O:47][CH3:46])=[O:49])=[C:8]([CH:9]=[O:10])[CH:11]=1)[CH:2]=[CH2:3] |f:6.7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C=C)C=1C=C(C(=C(C=O)C1)O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
8 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.18 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Step Six
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 days at room temp
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed at 0° C.
WASH
Type
WASH
Details
washed with 1N HCl, saturated sodium bicarbonate solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then degassed
CUSTOM
Type
CUSTOM
Details
purged with CO 3 times
STIRRING
Type
STIRRING
Details
stirred under CO for 6 h at 70° C
Duration
6 h
CUSTOM
Type
CUSTOM
Details
consumption of starting material
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The organic residue was purified by MPLC (hexanes/EtOAc=1/0.2)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C=C)C1=CC(=C(C(=O)OC)C(=C1)OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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